[(1S)-1-phenylethyl](propan-2-yl)amine
Overview
Description
(1S)-1-phenylethylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenylethyl group attached to a propan-2-ylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Reductive Amination: One common method for synthesizing (1S)-1-phenylethylamine involves the reductive amination of acetophenone with isopropylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Grignard Reaction: Another synthetic route involves the reaction of phenylmagnesium bromide with isopropylamine. This method requires the preparation of the Grignard reagent and subsequent reaction under anhydrous conditions.
Industrial Production Methods
In industrial settings, the production of (1S)-1-phenylethylamine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1S)-1-phenylethylamine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Imines, nitriles, and carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
(1S)-1-phenylethylamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential role as a ligand in receptor binding studies. It is also used in the synthesis of biologically active molecules.
Medicine
(1S)-1-phenylethylamine has potential applications in the development of new drugs. It is investigated for its pharmacological properties, including its effects on the central nervous system.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-phenylethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-phenylethylamine: This compound is a stereoisomer of (1S)-1-phenylethylamine and has similar chemical properties but different biological activities.
N-methylphenethylamine: This compound has a similar structure but with a methyl group attached to the nitrogen atom, leading to different pharmacological effects.
Phenylethylamine: This is a simpler compound with a phenylethyl group attached to an amine group, lacking the propan-2-yl moiety.
Uniqueness
(1S)-1-phenylethylamine is unique due to its specific stereochemistry and the presence of both phenylethyl and propan-2-yl groups. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(1S)-1-phenylethyl]propan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)12-10(3)11-7-5-4-6-8-11/h4-10,12H,1-3H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUIZDLZUZDWJH-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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